molecular formula C8H11F3O3 B1597644 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid CAS No. 480438-81-1

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid

Cat. No.: B1597644
CAS No.: 480438-81-1
M. Wt: 212.17 g/mol
InChI Key: FQJZEDBSHBNUMD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid is a fluorinated organic compound with the molecular formula C8H11F3O3. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique molecule with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid typically involves the reaction of trifluoromethylated precursors with oxolane derivatives. One common method includes the use of oxalyl chloride to convert 3,3,3-trifluoro-2,2-dimethylpropanoic acid to its corresponding acid chloride, which is then reacted with oxolane derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted oxolane derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(oxolan-2-ylmethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and an oxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZEDBSHBNUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370532
Record name 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-81-1
Record name 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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